molecular formula C17H17ClN2O2S B2726381 N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide CAS No. 941914-28-9

N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide

Cat. No.: B2726381
CAS No.: 941914-28-9
M. Wt: 348.85
InChI Key: KIQFNNBFXZCPIS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring, a thiophene moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloroaniline, thiophene-2-carboxylic acid, and piperidine.

    Step 1 Formation of Thiophene-2-carbonyl Chloride: Thiophene-2-carboxylic acid is converted to thiophene-2-carbonyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Step 2 Formation of N-(3-chlorophenyl)piperidine-1-carboxamide: 3-chloroaniline is reacted with piperidine-1-carboxylic acid chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)piperidine-1-carboxamide.

    Step 3 Coupling Reaction: The final step involves coupling N-(3-chlorophenyl)piperidine-1-carboxamide with thiophene-2-carbonyl chloride in the presence of a base like pyridine to yield N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in the formation of complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology

    Biological Probes: The compound can be used to study biological pathways and interactions due to its ability to bind to specific proteins or enzymes.

Medicine

    Drug Development:

Industry

    Polymer Science: Used in the synthesis of polymers with unique properties for industrial applications.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide: can be compared with other piperidine derivatives such as:

Uniqueness

  • Structural Features : The combination of a chlorophenyl group, a thiophene moiety, and a piperidine ring is unique and imparts specific chemical and physical properties.
  • Reactivity : The presence of different functional groups allows for a wide range of chemical reactions, making it versatile for various applications.
  • Applications : Its potential use in multiple fields, from medicinal chemistry to material science, highlights its versatility compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c18-13-6-4-7-14(12-13)20(16(21)15-8-5-11-23-15)17(22)19-9-2-1-3-10-19/h4-8,11-12H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQFNNBFXZCPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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